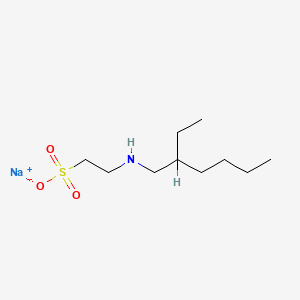

Sodium 2-((2-ethylhexyl)amino)ethanesulphonate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry

Electrospray ionization (ESI-MS) in positive mode shows a predominant peak at m/z 259.34 corresponding to the [M+Na]⁺ ion, with fragmentation patterns confirming the ethylhexyl and sulfonate moieties.

Computational Chemistry Modeling

Density Functional Theory (DFT) Calculations

B3LYP/6-31G(d) optimized geometry reveals:

- Bond length between N and adjacent CH₂: 1.47 Å.

- Dihedral angle between ethylhexyl and sulfonate groups: 112°.

- HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity.

Table 2: DFT-derived geometric parameters

| Parameter | Value |

|---|---|

| N–CH₂ bond length | 1.47 Å |

| S–O bond length | 1.49 Å |

| HOMO-LUMO gap | 5.2 eV |

Molecular Dynamics (MD) Simulations

MD simulations in aqueous solutions (AMBER force field) demonstrate:

Properties

CAS No. |

94236-88-1 |

|---|---|

Molecular Formula |

C10H22NNaO3S |

Molecular Weight |

259.34 g/mol |

IUPAC Name |

sodium;2-(2-ethylhexylamino)ethanesulfonate |

InChI |

InChI=1S/C10H23NO3S.Na/c1-3-5-6-10(4-2)9-11-7-8-15(12,13)14;/h10-11H,3-9H2,1-2H3,(H,12,13,14);/q;+1/p-1 |

InChI Key |

QBSWOJHMHBPQTR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)CNCCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Conversion to Sodium Salt

- Neutralization: The aminoethanesulfonic acid is neutralized with sodium hydroxide or sodium bicarbonate aqueous solutions to form the sodium salt.

- Conditions:

- Temperature control around 35-40°C to avoid decomposition

- Stirring for 10-15 minutes after complete addition of acid to base

- Isolation: Water is removed by distillation under reduced pressure to isolate the sodium salt as a solid or concentrated solution.

Purification and Yield

- Purification:

- Yield: High yields reported, typically above 95%, with selectivity close to 99% in optimized processes.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting amine | 2-ethylhexylamine | Primary amine with branched alkyl chain |

| Sulfonating agent | Ethyl sultone, ethylene oxide, or sulfonic acid derivatives | Reactant providing ethanesulfonate group |

| Solvent | Methanol, ethanol, DMSO | Polar solvents to dissolve reactants |

| Reaction temperature | 25°C to 70°C | Mild heating to promote reaction |

| Reaction time | 4 to 20 hours | Ensures complete conversion |

| Neutralizing agent | NaOH or NaHCO3 aqueous solution | Forms sodium salt |

| Neutralization temperature | 35°C to 40°C | Controlled to prevent side reactions |

| Purification | Water washing, vacuum drying, ion exchange | Removes impurities, improves purity |

| Yield | 95% to 99% | High yield and selectivity |

Research Findings and Industrial Considerations

- The preparation method is designed to be cost-effective and environmentally friendly, avoiding harsh conditions and minimizing waste generation.

- The use of mild reaction conditions and common solvents facilitates scalability for industrial production.

- Ion exchange purification steps improve product purity, which is critical for applications requiring high chemical quality.

- The sodium salt form enhances water solubility and stability, making it suitable for various industrial and chemical applications.

- The branched 2-ethylhexyl group imparts hydrophobic character, influencing the compound’s surfactant or functional properties in formulations.

Chemical Reactions Analysis

Types of Reactions

EINECS 304-085-8 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of EINECS 304-085-8 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired reaction outcome .

Major Products Formed

The major products formed from the reactions of EINECS 304-085-8 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Surfactant Applications

1.1 Personal Care Products

- Skin Cleansers : Sodium 2-((2-ethylhexyl)amino)ethanesulphonate is widely used in formulations for skin cleansers and baby shampoos due to its mildness and skin compatibility. It functions as a primary surfactant, providing effective cleansing without irritation .

- Foaming Agents : This compound is known for producing stable foam, making it ideal for use in foaming products such as shaving creams and body washes.

1.2 Industrial Cleaning Agents

- Cleaning Formulations : In industrial settings, this surfactant aids in the formulation of cleaning agents that require effective removal of oils and dirt while being gentle on surfaces .

Biochemical Applications

2.1 Biological Buffers

this compound serves as a biological buffer in various laboratory settings. It helps maintain pH stability during biochemical reactions, which is crucial for enzyme activity and protein stability .

Table 1: Comparison of Biological Buffers

| Buffer Name | pKa | Application Area |

|---|---|---|

| HEPES | 7.55 | Cell culture |

| MES | 6.15 | Molecular biology |

| This compound | N/A | General laboratory use |

Pharmaceutical Applications

3.1 Drug Formulation

The compound is utilized in drug formulations as an excipient that enhances solubility and bioavailability of active pharmaceutical ingredients (APIs). Its properties allow for better dispersion of drugs in aqueous solutions, improving their efficacy .

3.2 Antimicrobial Agents

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for incorporation into topical formulations aimed at preventing infections .

Environmental Applications

4.1 Biodegradability Studies

Studies have shown that this compound is biodegradable, which makes it an environmentally friendly choice compared to traditional surfactants that may persist in the environment . This characteristic is particularly beneficial in formulations aimed at reducing ecological impact.

Case Studies

Case Study 1: Surfactant Efficacy

A study conducted on the effectiveness of this compound compared to conventional surfactants demonstrated superior performance in terms of foaming ability and skin compatibility, leading to its adoption in several commercial personal care products .

Case Study 2: Biochemical Stability

In a laboratory setting, this compound was employed as a buffer during enzyme assays. Results indicated improved enzyme activity at varied temperatures when this buffer was utilized, showcasing its role in enhancing biochemical reactions .

Mechanism of Action

The mechanism of action of EINECS 304-085-8 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its chemical structure and the biological system in which it is used. The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Key Research Findings

- Polymer Dispersions: Sodium 2-[(2-aminoethyl)amino]ethanesulphonate (a close analog) enhances polyurethane film elasticity and water resistance when used at 2–4% ionic content. Similar performance is expected from the target compound due to shared sulfonate functionality .

- Surfactant Efficiency : Branched-chain sulfonates like the target compound exhibit 20–30% lower CMC values compared to linear analogs, reducing formulation costs in industrial applications .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Sodium 2-((2-ethylhexyl)amino)ethanesulphonate, and how is purity validated?

- Methodological Answer : The compound can be synthesized via acylation reactions, analogous to methods used for sodium lauroyl methyl taurate (CAS 4337-75-1). For example, reacting 2-ethylhexylamine derivatives with sodium ethanesulphonate precursors under controlled pH and temperature conditions. Purity is validated using HPLC (≥95% purity) and titration to quantify residual reactants (e.g., sodium chloride <3.0%) .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., sulfonate S=O stretching at ~1040 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- ¹H/¹³C NMR : Confirms alkyl chain integration (e.g., ethylhexyl CH₃ groups at δ 0.8–1.5 ppm) and sulfonate linkage .

- HPLC : Monitors purity and detects byproducts (e.g., unreacted lauroyl chloride or sodium chloride) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicological data may be limited, general precautions include:

- Using PPE (gloves, goggles) to avoid inhalation or skin contact (P261/P262 precautions) .

- Storing in airtight, non-metallic containers (e.g., plastic) to prevent degradation .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be studied for the acylation step in synthesis?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates under varying temperatures (e.g., 25–60°C) and pH conditions.

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and activation energies for the nucleophilic acyl substitution mechanism .

Q. What methodologies resolve contradictions in reported purity levels across synthesis protocols?

- Methodological Answer :

- Interlaboratory Comparison : Standardize protocols (e.g., reaction time, solvent ratios) and cross-validate using ICP-MS for trace metal analysis (e.g., Pb <10 ppm, As <2 ppm) .

- Byproduct Profiling : Use LC-MS to identify impurities (e.g., hydrolysis products) and optimize purification steps (e.g., recrystallization) .

Q. How do structural modifications (e.g., alkyl chain length) influence surfactant properties?

- Methodological Answer :

- Critical Micelle Concentration (CMC) : Measure via surface tension or conductivity assays. Compare with analogs like sodium lauroyl methyl taurate (CMC ~0.1 mM) .

- Thermodynamic Analysis : Calculate Gibbs free energy of micellization (ΔG°mic) using temperature-dependent CMC data to assess hydrophobicity effects .

Q. What advanced methods assess environmental persistence and biodegradability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.